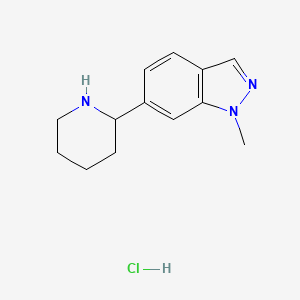

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

The synthesis of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indazole core, followed by the introduction of the piperidinyl group and subsequent methylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Synthetic Route:

Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.

Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or methyl bromide.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the compound’s electronic properties and enhance its stability.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce different substituents onto the indazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides (e.g., methyl iodide) and nucleophiles (e.g., piperidine) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride. The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For example, certain indazole derivatives exhibited IC50 values ranging from 20 to 70 nM against FGFR1, indicating promising anticancer activity .

Antifungal Properties

The compound has also shown significant antifungal activity. Research indicates that indazole derivatives can effectively inhibit the growth of Candida species, including Candida albicans and Candida glabrata. In vitro studies demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 mM against resistant strains .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been pivotal in optimizing the efficacy of indazole derivatives. Modifications at specific positions on the indazole ring have been shown to enhance biological activity:

- Substituents at the 4 and 6 positions of the indazole scaffold significantly influence FGFR inhibition.

- The introduction of various functional groups can improve antifungal potency against resistant strains .

Table 1: Anticancer Activity of Indazole Derivatives

Table 2: Antifungal Activity Against Candida Species

Case Study 1: FGFR Inhibition in Cancer Models

A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The compound was well tolerated in vivo and showed promising results in reducing tumor size without significant toxicity .

Case Study 2: Antifungal Efficacy Against Resistant Strains

In a clinical setting, derivatives of the indazole compound were tested against various strains of Candida. Results indicated that modifications led to enhanced activity against miconazole-resistant strains, suggesting potential for therapeutic use in patients with resistant fungal infections .

Mecanismo De Acción

The mechanism of action of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes.

Molecular Targets:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that influence cell behavior.

Pathways Involved:

Signal Transduction: The compound can modulate signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Metabolic Pathways: It can influence metabolic pathways, altering the production and utilization of cellular metabolites.

Comparación Con Compuestos Similares

1-methyl-1H-indazole: Lacks the piperidinyl group, resulting in different biological activities and applications.

6-(piperidin-2-yl)-1H-indazole: Lacks the methyl group, affecting its chemical properties and reactivity.

1-methyl-6-(piperidin-2-yl)-1H-indole: Similar structure but with an indole core instead of an indazole core, leading to different biological activities.

Uniqueness:

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride’s unique combination of the indazole core, piperidinyl group, and methyl group contributes to its distinct chemical properties and potential applications. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic development.

Actividad Biológica

1-Methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the current literature on its synthesis, biological activity, and structure-activity relationships (SARs) based on diverse research findings.

The synthesis of this compound typically involves the reaction of piperidine derivatives with indazole moieties. The indazole scaffold is known for its versatility in medicinal chemistry, providing a framework for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various kinases, particularly the fibroblast growth factor receptor (FGFR) family.

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | FGFR1 | 3.3 | |

| Novel indazole derivatives | Pim Kinases | 0.03 - 0.11 |

The compound exhibited strong inhibition against FGFR1 with an IC50 value of 3.3 nM, indicating its potential as a therapeutic agent in cancer treatment by targeting aberrant signaling pathways that are often upregulated in tumors.

Antifungal Activity

In addition to its anticancer properties, compounds related to the indazole structure have demonstrated significant antifungal activity against various Candida species. The 3-phenyl-1H-indazole derivatives have shown promising results in inhibiting strains resistant to conventional treatments.

| Compound | Target Organism | Concentration (µM) | Activity |

|---|---|---|---|

| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata | 100 - 1000 | Effective against resistant strains |

For instance, certain derivatives exhibited activity against both miconazole-susceptible and resistant strains of Candida glabrata, showcasing their potential as new antifungal agents.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the indazole core significantly influence biological activity. For example, substituents at specific positions on the indazole ring can enhance potency and selectivity towards targeted kinases or pathogens.

Key Findings from SAR Studies:

- Substituent Positioning : The presence of halogen atoms or alkyl groups at certain positions can improve binding affinity to target proteins.

- Lipophilicity : Increasing lipophilicity through strategic substitutions enhances cellular uptake and bioavailability.

Case Studies

Several case studies have demonstrated the efficacy of indazole derivatives in preclinical models:

- Cancer Models : In vitro assays using multiple myeloma cell lines showed that specific indazole derivatives led to significant reductions in cell viability, with IC50 values ranging from 0.64 μM to over 1400 nM depending on the specific compound and cell line used .

- Fungal Infections : A series of indazole compounds were tested against Candida albicans and Candida glabrata, revealing that some compounds maintained efficacy even at lower concentrations compared to existing antifungals .

Propiedades

IUPAC Name |

1-methyl-6-piperidin-2-ylindazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJWQTZUZHCTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.